

Structural Elucidation of 1-(2-methylpiperidin-1-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

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Abstract

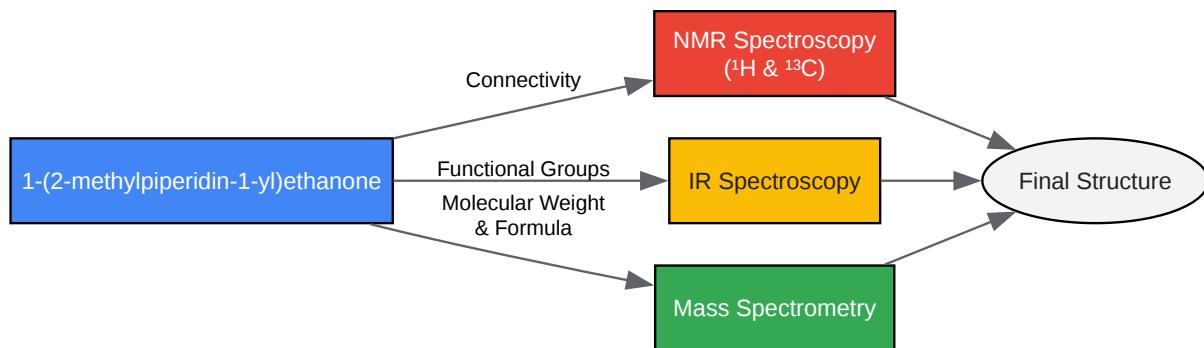
This technical guide provides a comprehensive overview of the structural elucidation of **1-(2-methylpiperidin-1-yl)ethanone**, a key chemical intermediate. This document details the analytical methodologies and presents a full spectroscopic dataset, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to furnish researchers and professionals in drug development with a definitive reference for the characterization of this compound, ensuring accuracy and reproducibility in their scientific endeavors.

Introduction

1-(2-methylpiperidin-1-yl)ethanone is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. The precise characterization of its chemical structure is paramount for its application in synthetic chemistry and drug discovery, where structural integrity directly influences biological activity and safety profiles. This guide outlines the systematic approach to confirming the molecular structure of **1-(2-methylpiperidin-1-yl)ethanone** through modern spectroscopic techniques.

Molecular Structure

The logical relationship for the structural determination of **1-(2-methylpiperidin-1-yl)ethanone** is based on interpreting the collective data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, and the convergence of this data leads to an unambiguous structural assignment.



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Caption: Logical workflow for the structural elucidation of **1-(2-methylpiperidin-1-yl)ethanone**.

Spectroscopic Data

The following sections present the quantitative data obtained from the spectroscopic analysis of **1-(2-methylpiperidin-1-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of a chiral center at the C2 position of the piperidine ring and the restricted rotation around the amide bond, the molecule exists as a mixture of two rotamers, leading to the observation of doubled signals for some protons and carbons. The data presented is a representative interpretation.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.65 - 4.55	m	1H	H-2
3.55	ddd	1H	H-6 (axial)
3.05	ddd	1H	H-6 (equatorial)
2.12	s	3H	H-8
1.80 - 1.55	m	6H	H-3, H-4, H-5
1.25	d	3H	H-7

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
169.5	C-8 (C=O)
52.0	C-2
45.5	C-6
30.5	C-3
25.0	C-5
22.0	C-9 (CH_3)
19.5	C-4
16.0	C-7 (CH_3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-(2-methylpiperidin-1-yl)ethanone** shows characteristic absorption bands corresponding to the amide and alkyl groups.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2935	Strong	C-H stretch (alkyl)
1645	Strong	C=O stretch (amide)
1440	Medium	C-H bend (alkyl)
1230	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition.

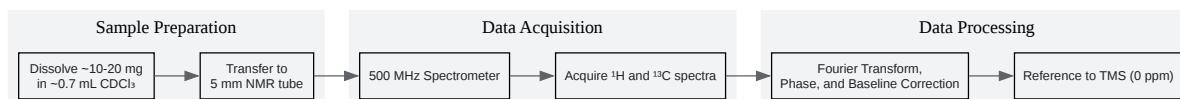
Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity (%)	Assignment
141	40	[M] ⁺ (Molecular Ion)
126	100	[M - CH ₃] ⁺
98	85	[M - COCH ₃] ⁺
84	30	[C ₅ H ₁₀ N] ⁺
43	95	[CH ₃ CO] ⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

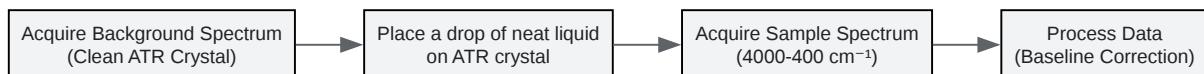


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Caption: Experimental workflow for NMR spectroscopy.

A sample of **1-(2-methylpiperidin-1-yl)ethanone** (approximately 15 mg) was dissolved in deuterated chloroform (CDCl_3 , 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were accumulated with a 2-second relaxation delay. The data was processed using standard Fourier transform, phase correction, and baseline correction.[1][2]

Infrared (IR) Spectroscopy

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Caption: Experimental workflow for FT-IR spectroscopy.

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty ATR crystal was recorded. A small drop of the neat liquid sample was then placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm^{-1} by co-adding 32 scans with a resolution of 4 cm^{-1} . The resulting spectrum was baseline corrected.[3][4][5]

Mass Spectrometry (MS)

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Caption: Experimental workflow for GC-MS analysis.

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample was prepared in dichloromethane. 1 μ L of the solution was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated components were introduced into the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The mass analyzer scanned from m/z 40 to 400.[6][7][8]

Conclusion

The collective spectroscopic evidence from NMR, IR, and MS analyses provides a coherent and unambiguous structural confirmation of **1-(2-methylpiperidin-1-yl)ethanone**. The presented data and protocols serve as a reliable resource for the identification and characterization of this compound in various research and development settings.

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